3-Fluorothiophene-2-carbonitrile
Overview
Description
3-Fluorothiophene-2-carbonitrile is a useful research compound. Its molecular formula is C5H2FNS and its molecular weight is 127.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that fluorinated thiophenes, including 3-fluorothiophene, are used in various areas such as conjugated polymers, antistatic agents, and various oligomers . They are also part of numerous bioactive substances, including herbicides, xanthine oxidase inhibitors, and compounds for sleep modulation therapy .
Mode of Action
The introduction of a fluorine atom into the thiophene ring is known to be achieved using the schiemann reaction on 2-methoxycarbonyl-thiophene-3-diazonium tetrafluoroborate . This reaction could potentially alter the interaction of the compound with its targets.
Biochemical Pathways
The synthesis of 3-fluorothiophene involves nucleophilic aromatic substitution , which could potentially affect various biochemical pathways.
Pharmacokinetics
The compound’s boiling point is documented , which could potentially impact its bioavailability.
Result of Action
Fluorinated thiophenes are known to be part of numerous bioactive substances , suggesting that they may have significant molecular and cellular effects.
Action Environment
The synthesis of 3-fluorothiophene involves reactions that could be influenced by environmental conditions .
Properties
IUPAC Name |
3-fluorothiophene-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2FNS/c6-4-1-2-8-5(4)3-7/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULJKAHNACVFSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2FNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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